molecular formula C11H19N B14362202 N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine CAS No. 92207-64-2

N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine

Katalognummer: B14362202
CAS-Nummer: 92207-64-2
Molekulargewicht: 165.27 g/mol
InChI-Schlüssel: KXUQSIKHHPIIBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylidene group attached to a methylprop-2-en-1-amine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine typically involves the condensation of cyclohexanone with N-methylprop-2-en-1-amine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted amine compounds .

Wissenschaftliche Forschungsanwendungen

N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers, agrochemicals, and dyes due to its reactivity and stability .

Wirkmechanismus

The mechanism of action of N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their activity. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

  • N-(Cyclohexylmethyl)-N-methylprop-2-en-1-amine
  • N-(Cyclohexylideneethyl)-N-methylprop-2-en-1-amine
  • N-(Cyclohexylidenemethyl)-N-ethylprop-2-en-1-amine

Comparison: N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine is unique due to its specific cyclohexylidene group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it more suitable for certain applications, such as in the synthesis of specialized organic compounds and in biological research .

Eigenschaften

CAS-Nummer

92207-64-2

Molekularformel

C11H19N

Molekulargewicht

165.27 g/mol

IUPAC-Name

N-(cyclohexylidenemethyl)-N-methylprop-2-en-1-amine

InChI

InChI=1S/C11H19N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h3,10H,1,4-9H2,2H3

InChI-Schlüssel

KXUQSIKHHPIIBO-UHFFFAOYSA-N

Kanonische SMILES

CN(CC=C)C=C1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.